氘化铝锂

描述

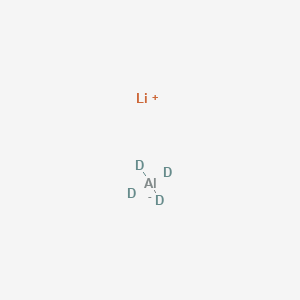

Lithium aluminium deuteride (LiAlD4) is a chemical compound composed of lithium, aluminium, and deuterium. It is an important chemical compound in the field of scientific research, as it has a variety of applications in laboratory experiments. LiAlD4 is a highly stable compound and is used as a source of deuterium for a range of scientific research applications.

科学研究应用

同位素标记

氘化铝锂用于同位素标记,这是一种跟踪同位素(具有可检测变化的原子)通过反应、代谢途径或细胞的途径的技术 . 通过用同位素取代特定原子来“标记”反应物,然后让反应物进行反应。

氘交换反应

氘交换反应是氘化铝锂的另一个重要应用 . 在这些反应中,化合物中的氘原子与其他原子发生交换,导致生成新的化合物 .

氘同位素效应

氘化铝锂也用于研究氘同位素效应 . 这些效应指的是用其同位素之一取代原子引起的反应速率变化。这在化学反应机理研究中特别有用。

有机金属化合物的合成

氘化铝锂作为氘源,用于合成各种化合物,包括有机金属化合物 . 有机金属化合物由于其反应性而被用于研究,使其适用于许多催化过程。

氚用于核反应堆的生产

氘化铝锂在核反应堆中氚的生产中具有应用 . 氚是氢的放射性同位素,用于研究、聚变反应堆和中子发生器。

化学反应中的催化剂

氘化铝锂可以作为化学反应中的催化剂 . 催化剂是一种可以提高反应速率的物质,通过降低活化能,但在反应结束时保持化学不变。

航空航天用途的潜在燃料

最后,氘化铝锂正在被研究作为航空航天用途的潜在燃料 . 其高能量密度和稳定性使其成为该应用的候选者。

安全和危害

作用机制

Target of Action

Lithium aluminum deuteride is primarily used as a source of deuterium atoms . It plays a crucial role in the production of tritium, a super heavy isotope of hydrogen, which is commonly used in nuclear reactors for cooling purposes .

Mode of Action

The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions and reactions with electrolytes during the discharge and recharge processes . During discharge, the potential drops to a long plateau located at around 0.33 V, followed by a slow decay and a short plateau at approximately 0.14 V . Initially, Lithium aluminum deuteride is the dominant phase, but as it discharges, side reactions with electrolytes lead to the formation of LiH and metallic Al . As further discharge occurs, new phases like LiAl emerge while Li3AlH6 diminishes .

Biochemical Pathways

The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions . These transitions and reactions with electrolytes during the discharge and recharge processes are key to its function . XRD measurements on Lithium aluminum deuteride samples at different lithium storage stages revealed key insights into this mechanism .

Result of Action

Lithium aluminum deuteride exhibits high initial capacity but low coulombic efficiency due to irreversible processes during cycling . It delivers a specific capacity of approximately 1729 mAh/g during the first discharge cycle, but only recharges about 29.4% of this capacity due to irreversible reactions .

Action Environment

Environmental factors play a significant role in the action of Lithium aluminum deuteride. It is highly stable under normal temperature and pressure conditions, making it suitable for storage and handling . It reacts vigorously with water, so it is essential to store it in a dry environment and avoid any moisture or humidity exposure . Moreover, it should be kept away from acidic substances to prevent any unwanted reactions .

属性

IUPAC Name |

lithium;tetradeuterioalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDCIYGECBNKL-HGZFDWPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[AlH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Al-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Lithium aluminum deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14128-54-2 | |

| Record name | Lithium tetradeuteroaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetradeuteridoaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)